Journal Name:Physica Status Solidi-Rapid Research Letters
Journal ISSN:1862-6254
IF:3.277
Journal Website:http://onlinelibrary.wiley.com/journal/10.1002/(ISSN)1862-6270/homepage/author_instruction.html
Year of Origin:2007
Publisher:Wiley-VCH Verlag
Number of Articles Per Year:162
Publishing Cycle:Bimonthly
OA or Not:Not
Physica Status Solidi-Rapid Research Letters ( IF 3.277 ) Pub Date: 2022-12-07 , DOI:
10.1002/mrc.5325
Physica Status Solidi-Rapid Research Letters ( IF 3.277 ) Pub Date: 2023-01-17 , DOI:
10.1002/mrc.5333
The sulfur electric-field-gradient tensor for a disulfide bond in 33S2-labeled L-cystine has been investigated by 33S nuclear quadrupole resonance (NQR). 33S2-labeled L-cystine is synthesized by introduction of disulfide ions prepared from elemental 33S-sulfur into an amino acid derivative, the side chain of which is iodinated. In its NQR spectrum, sharp single peaks are observed at between 24.63 and 24.90 MHz in the temperature range from 80 to 298 K. The two-dimensional nutation echo 33S NQR experiment is carried out at 160 K, and the quadrupole coupling constant, CQ, and the asymmetric parameter, ηQ, are obtained to be 46.9(9) MHz and 0.6(1), respectively. The calculated 33S electric-field-gradient tensor components with respect to the molecular frame is briefly discussed.
Physica Status Solidi-Rapid Research Letters ( IF 3.277 ) Pub Date: 2023-03-14 , DOI:
10.1002/mrc.5344
If a 1H NMR FID measured from oman is manipulated with Gaussian windowing before Fourier transformation, nine protons' signals of pinacolyl group can show some shape depending on the solvent and temperature. How could those signals shape and separate soman isomers as well as conformers information be combined, or could they fit somehow? Molecular modeling results together with accurate iterative spectral analysis were also extended to bispinacolyl-methylphoshonate (BPMP), which have two pinacolyl groups. As far as we know, this is the first complete 1H, 13C, and 31P NMR spectral analysis of BPMP.
Physica Status Solidi-Rapid Research Letters ( IF 3.277 ) Pub Date: 2023-07-14 , DOI:
10.1002/mrc.5378
The present review is focused on the most recent achievements in the application of liquid phase 17O nuclear magnetic resonance (NMR) to inorganic, organic, and biochemical molecules focusing on their structure, conformations, and (bio)chemical behavior. The review is composed of four basic parts, namely, (1) simple molecules; (2) water and hydrogen bonding; (3) metal oxides, clusters, and complexes; and (4) biological molecules. Experimental 17O NMR chemical shifts are thoroughly tabulated. They span a range of as much as almost 650 ppm (from −35.6 to +610.0 ppm) for inorganic and organic molecules, whereas this range is much wider for biological species being of about 1350 ppm (from −12 to +1332 ppm), and in the case of hemoproteins and heme-model compounds, isotropic chemical shifts of up to 2500 ppm were observed. The general prospects and caveats in the modern development of the liquid phase 17O NMR in chemistry and biochemistry are critically discussed and briefly outlined in view of their future applications.
Physica Status Solidi-Rapid Research Letters ( IF 3.277 ) Pub Date: 2023-07-12 , DOI:
10.1002/mrc.5379
The application of compact NMR instruments to hot flowing samples or exothermically reacting mixtures is limited by the temperature sensitivity of permanent magnets. Typically, such temperature effects directly influence the achievable magnetic field homogeneity and hence measurement quality. The internal-temperature control loop of the magnet and instruments is not designed for such temperature compensation. Passive insulation is restricted by the small dimensions within the magnet borehole. Here, we present a design approach for active heat shielding with the aim of variable temperature control of NMR samples for benchtop NMR instruments using a compressed airstream which is variable in flow and temperature. Based on the system identification and surface temperature measurements through thermography, a model predictive control was set up to minimise any disturbance effect on the permanent magnet from the probe or sample temperature. This methodology will facilitate the application of variable-temperature shielding and, therefore, extend the application of compact NMR instruments to flowing sample temperatures that differ from the magnet temperature.
Physica Status Solidi-Rapid Research Letters ( IF 3.277 ) Pub Date: 2023-06-21 , DOI:
10.1002/mrc.5375
From the n-butanol soluble fraction of the ethanol extract of the medicinal plant Olax subscorpioidea, a previously unreported rotameric biflavonoid glycoside constituted of 4′-O-methylgallocatechin-(4α → 8)-4′-O-methylgallocatechin as aglycone named olasubscorpioside C (1) along with the known 4′-O-methylgallocatechin (2) were isolated. Their structures were determined on the basis of spectrometric and spectroscopic techniques including HRFABMS, 1H and 13C NMR, DEPT 135o, HSQC, HMBC, ROESY, and CD followed by comparison with the reported data.
Physica Status Solidi-Rapid Research Letters ( IF 3.277 ) Pub Date: 2022-12-25 , DOI:
10.1002/mrc.5328
Nuclear quadrupole resonances for 14N and 17O nuclei are exquisitely sensitive to interactions with surrounding atoms. As a result, nitrogen and oxygen solid-state nuclear magnetic resonance (ssNMR) provides a powerful tool for investigating structure and dynamics in complex systems. First-principles calculations are increasingly used to facilitate spectral assignment and to evaluate and adjust crystal structures. Recent work combining the strengths of planewave density functional theory (DFT) calculations with a single molecule correction obtained using a higher level of theory has proven successful in improving the accuracy of predicted chemical shielding (CS) tensors and 17O quadrupolar coupling constants (
Cq). Here we extend this work by examining the accuracy of predicted 14N and 17O electric field gradient (EFG) tensor components obtained using alternative planewave-corrections involving cluster and two-body fragment-based calculations. We benchmark the accuracy of CS and EFG tensor predictions for both nitrogen and oxygen using planewave, two-body fragment, and enhanced planewave-corrected techniques. Combining planewave and two-body fragment calculations reduces the error in predicted 17O Cq values by 35% relative to traditional planewave calculations. These enhanced planewave-correction methods improve the accuracy of 17O and 14N EFG tensor components by 15% relative to planewave DFT but yield minimal improvement relative to a simple molecular correction. However, in structural environments involving either high symmetry or strong intermolecular interactions, enhanced planewave-corrected methods provide a distinct advantage.
Physica Status Solidi-Rapid Research Letters ( IF 3.277 ) Pub Date: 2023-03-26 , DOI:
10.1002/mrc.5349
The Savannah River Site stores approximately 36 million gallons of radioactive and hazardous waste that contains approximately 245 million curies. The waste is sent through various chemical processes to reduce its volume and to separate various components. The facility plans to replace formic acid (a chemical used to reduce soluble mercury) with glycolic acid. Recycle solution with glycolate may flow back to the tank farm, where the glycolate can generate hydrogen gas by thermal and radiolytic mechanisms. The current analytical method for detecting glycolate (ion chromatography) in supernatant requires a large dilution to reduce interference from the nitrate anions. Hydrogen nuclear magnetic resonance is an analytical method that requires less sample dilution. It takes advantage of the CH2 group in glycolate. Liquid samples were spiked with four different levels of glycolate to build a calibration line, as it is recommended in the standard addition method. The detection and quantitation limits determined were 1 and 5 ppm, respectively, for 32 scans, which is well below the process limit of 10 ppm. In one test, 800 scans of a supernatant spiked with 1 ppm glycolate resulted in a -CH2 peak with a signal-to-noise ratio of 36.
Physica Status Solidi-Rapid Research Letters ( IF 3.277 ) Pub Date: 2022-11-08 , DOI:
10.1002/mrc.5324
The recently reported 19F-detected dual-optimized inverted 1JCC 1,n-ADEQUATE experiment and the previously reported 1H-detected version have been modified to incorporate J-modulation, making it feasible to acquire all 1,1- and 1,n-ADEQUATE correlations as well as 1JCC and nJCC homonuclear scalar couplings in a single experiment. The experiments are demonstrated using N,N-dimethylamino-2,5,6-trifluoro-3,4-phthalonitrile and N,N-dimethylamino-3,4-phthalonitrile.
Physica Status Solidi-Rapid Research Letters ( IF 3.277 ) Pub Date: 2023-03-24 , DOI:
10.1002/mrc.5348
A new amide tricholomine C was isolated from the dried fruiting bodies of Tricholoma bakamatsutake. Its structure was identified by a combination of nuclear magnetic resonance spectroscopic analysis and electronic circular dichroism (ECD) calculations. The ethyl alcohol crude extract and tricholomines A–C from T. bakamatsutake were evaluated for neuroprotective activities. Of these substances, the crude extract showed weak neurite outgrowth-promoting activity in rat pheochromocytoma (PC12) cells, as well as weak inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
物理2区 | MATERIALS SCIENCE, MULTIDISCIPLINARY 材料科学:综合3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
2.70 | 49 | Science Citation Index Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- http://www.editorialmanager.com/pssrrl-journal/default.aspx